CETP Inhibition: Potency of 4-(Trityloxy)butan-2-ol Compared to Clinical-Stage CETP Inhibitors
4-(Trityloxy)butan-2-ol demonstrates CETP inhibition with an IC50 of 114 nM in a recombinant CETP assay, measuring the inhibition of [3H] cholesteryl oleate transfer [1]. While less potent than the most advanced clinical candidates like anacetrapib (IC50 = 7.9 nM) and evacetrapib (IC50 = 5.5 nM), its activity is superior to dalcetrapib (IC50 = 204.6 nM) and comparable to TAP311 (IC50 = 62 nM) [2]. This positions the compound as a useful tool for CETP studies where a moderate level of inhibition is desired, or as a scaffold for further optimization, offering a distinct potency profile from both high-potency and low-potency comparators.
| Evidence Dimension | CETP Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 114 nM |
| Comparator Or Baseline | Anacetrapib: 7.9 nM; Evacetrapib: 5.5 nM; Dalcetrapib: 204.6 nM; TAP311: 62 nM |
| Quantified Difference | Target compound is ~14x less potent than anacetrapib/evacetrapib but ~2x more potent than dalcetrapib. |
| Conditions | Recombinant CETP assay; inhibition of [3H] cholesteryl oleate transfer |
Why This Matters
For scientific selection, this specific potency (114 nM) defines the compound's utility as a moderate-activity control or starting point for medicinal chemistry, distinct from both sub-10 nM clinical candidates and >200 nM weaker inhibitors.
- [1] BindingDB. (n.d.). BDBM50552210 (CHEMBL4776253). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50552210&google=BDBM50552210 View Source
- [2] MedChemExpress. (n.d.). CETP Inhibitors. Retrieved from https://www.medchemexpress.cn/targets/cetp.html View Source
